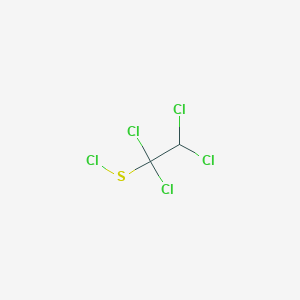
1,1,2,2-Tetrachloroethanesulfenyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrachloroethanesulfenyl chloride is a chemical compound with the molecular formula C2HCl5S and a molecular weight of 234.359 g/mol . It is an organosulfur compound characterized by the presence of both chlorine and sulfur atoms. This compound is primarily used in organic synthesis and various industrial applications.
Méthodes De Préparation
1,1,2,2-Tetrachloroethanesulfenyl chloride can be synthesized through the reaction of trichloroethylene with sulfur dichloride . The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
[ \text{C}_2\text{HCl}_3 + \text{SCl}_2 \rightarrow \text{C}_2\text{HCl}_5\text{S} ]
Industrial production methods often involve the use of catalysts to enhance the reaction rate and yield. The process requires careful monitoring of temperature and pressure to maintain optimal conditions for the reaction.
Analyse Des Réactions Chimiques
1,1,2,2-Tetrachloroethanesulfenyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide and potassium iodide.
Oxidation Reactions: It can be oxidized to form sulfoxides and sulfones. Oxidizing agents such as hydrogen peroxide or potassium permanganate are typically used.
Reduction Reactions: Reduction of 1,1,2,2-tetrachloroethylsulfenyl chloride can lead to the formation of thiols and other reduced sulfur compounds. Reducing agents like lithium aluminum hydride are commonly employed.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1,2,2-Tetrachloroethanesulfenyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organosulfur compounds. Its reactivity makes it valuable in the development of new chemical reactions and pathways.
Biology: Research in biology often utilizes this compound to study the effects of organosulfur compounds on biological systems. It can be used to investigate enzyme inhibition and other biochemical processes.
Medicine: In medicinal chemistry, 1,1,2,2-tetrachloroethylsulfenyl chloride is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of drugs with antimicrobial or anticancer activity.
Industry: Industrial applications include its use as a reagent in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 1,1,2,2-tetrachloroethylsulfenyl chloride exerts its effects involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues. This interaction disrupts normal enzyme function and can lead to various biochemical effects. The pathways involved in its mechanism of action are often studied to understand its potential therapeutic and toxicological properties.
Comparaison Avec Des Composés Similaires
1,1,2,2-Tetrachloroethanesulfenyl chloride can be compared with other similar compounds, such as:
1,1,2,2-Tetrachloroethane: This compound is structurally similar but lacks the sulfur atom.
1,2-Dichloro-1,1,2-trifluoroethane: Another related compound, which contains fluorine atoms instead of sulfur.
The uniqueness of 1,1,2,2-tetrachloroethylsulfenyl chloride lies in its combination of chlorine and sulfur atoms, which imparts specific reactivity and applications not found in its analogs.
Propriétés
Numéro CAS |
1185-09-7 |
|---|---|
Formule moléculaire |
C2HCl5S |
Poids moléculaire |
234.4 g/mol |
Nom IUPAC |
1,1,2,2-tetrachloroethyl thiohypochlorite |
InChI |
InChI=1S/C2HCl5S/c3-1(4)2(5,6)8-7/h1H |
Clé InChI |
LCVOCDOSGJHZFH-UHFFFAOYSA-N |
SMILES |
C(C(SCl)(Cl)Cl)(Cl)Cl |
SMILES canonique |
C(C(SCl)(Cl)Cl)(Cl)Cl |
Key on ui other cas no. |
1185-09-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















